molecular formula C13H14ClNO2 B14584675 1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid CAS No. 61205-68-3

1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid

Cat. No.: B14584675
CAS No.: 61205-68-3
M. Wt: 251.71 g/mol
InChI Key: HPRBXJOWFMECHM-UHFFFAOYSA-N
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Description

1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 4-chlorobutyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of indole-2-carboxylic acid with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chlorobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    1-(4-Chlorobutyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position, which can influence its reactivity and biological activity.

    1-(4-Chlorobutyl)-1H-indole-2-carboxamide: The carboxamide group can alter the compound’s hydrogen bonding capabilities and solubility.

    1-(4-Chlorobutyl)-1H-indole-2-methanol:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological effects compared to other indole derivatives.

Properties

CAS No.

61205-68-3

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

1-(4-chlorobutyl)indole-2-carboxylic acid

InChI

InChI=1S/C13H14ClNO2/c14-7-3-4-8-15-11-6-2-1-5-10(11)9-12(15)13(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)

InChI Key

HPRBXJOWFMECHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCCCl)C(=O)O

Origin of Product

United States

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